N-acetylaromatische aminen

N-Acetyl Arylamines are a class of organic compounds characterized by the presence of an arylamine group attached to an acetyl group. These molecules are widely used in pharmaceutical and agrochemical industries due to their diverse functional groups, which facilitate various chemical transformations. Structurally, they consist of an amine group (-NH2) linked to an aromatic ring through a carbonyl group (C=O), with an acetyl moiety attached to the nitrogen atom. This unique structure allows for multiple reactive sites and thus can participate in numerous reactions such as nucleophilic substitution, addition, and coupling reactions.

In pharmaceutical applications, N-acetyl arylamines act as precursors or intermediates in the synthesis of drugs targeting various diseases. For instance, they are used in the development of antihypertensive agents, anti-inflammatory medications, and analgesics due to their ability to modulate receptor activity. Additionally, these compounds find utility in agrochemicals where they serve as herbicides or fungicides by interfering with plant growth processes.

Overall, N-acetyl arylamines represent a versatile and valuable class of molecules in both research and industrial settings, offering potential for innovation across multiple sectors.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

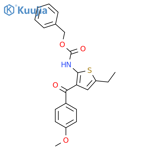

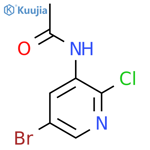

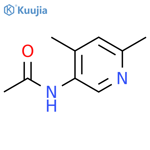

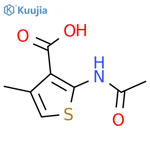

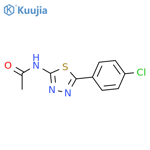

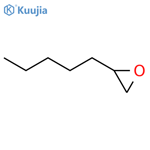

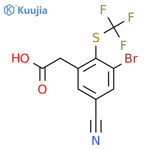

|

N-(3-cyanothiophen-2-yl)acetamide | 55654-18-7 | C7H6N2OS |

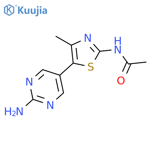

|

ACETAMIDE, N-[5-(2-AMINO-5-PYRIMIDINYL)-4-METHYL-2-THIAZOLYL]- | 887310-30-7 | C10H11N5OS |

|

methyl 2-acetamido-5-methylthiophene-3-carboxylate | 67171-50-0 | C9H11NO3S |

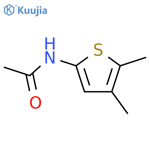

|

N-(4,5-dimethylthiophen-2-yl)acetamide | 51948-20-0 | C8H11NOS |

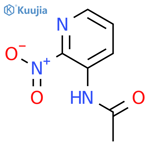

|

3-Acetamido-2-nitropyridine | 105151-35-7 | C7H7N3O3 |

|

N-(5-Bromo-2-chloropyridin-3-YL)acetamide | 886372-73-2 | C7H6BrClN2O |

|

AcetaMide, N-(4,6-diMethyl-3-pyridinyl)- | 76005-97-5 | C9H12N2O |

|

2-acetamido-4-methylthiophene-3-carboxylic acid | 51419-41-1 | C8H9NO3S |

|

3-Thiophenecarboxylic acid, 4-(acetylamino)- | 36945-32-1 | C7H7NO3S |

|

N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylacetamide | 78968-44-2 | C10H8ClN3OS |

Gerelateerde literatuur

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

Aanbevolen leveranciers

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten

-

-

-

1,2-Epoxyheptane Cas No: 5063-65-0

1,2-Epoxyheptane Cas No: 5063-65-0 -

-